A Comprehensive Technical Guide to the Chemical Properties of D&C Red No. 27
A Comprehensive Technical Guide to the Chemical Properties of D&C Red No. 27
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties of D&C Red No. 27, a synthetic dye widely utilized in the pharmaceutical and cosmetic industries. This document outlines its chemical identity, and physical characteristics, and provides detailed experimental protocols for its synthesis and analysis.
Chemical Identity and Physical Properties
D&C Red No. 27 is chemically known as 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein.[1][] It belongs to the xanthene dye class and is characterized by its vibrant red-pink hue.[3] The dye can exist as the free acid or in the form of its insoluble aluminum, barium, strontium, or zirconium lakes, salts, and pigments. The lake form is created by reacting the dye with precipitants and salts, with aluminum often being a component, which enhances its stability for use in applications like tablet coatings.
The physical and chemical properties of D&C Red No. 27 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein | [1][] |
| Synonyms | Phloxine O, Acid Phloxine PB, Solvent Red 48 | [4] |
| CAS Number | 13473-26-2 | [5][6] |
| Molecular Formula | C₂₀H₄Br₄Cl₄O₅ | [5][6] |
| Molecular Weight | 785.67 g/mol | [][7] |
| Appearance | Red to pink powder | |
| Solubility | Soluble in oils and organic solvents; insoluble in water. The lake form is dispersible in oils. | [8] |
| pH Stability | Stable within a pH range of 6-8. | |
| Light Fastness | Very fair light fastness properties. |
Synthesis of D&C Red No. 27
The synthesis of D&C Red No. 27 involves the halogenation of fluorescein.[3] A general method for the synthesis of halogenated fluorescein derivatives is a solid-phase reaction.[9]
Experimental Protocol: Solid-Phase Synthesis
This protocol describes a general method for the synthesis of halogenated fluorescein derivatives, which can be adapted for D&C Red No. 27.
Materials:
-
Fluorescein (lactonic form)
-
Alkali metal halide (e.g., NaCl for chlorination, NaBr for bromination)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Mortar and pestle
-
Oven
Procedure:
-
A mixture of fluorescein (1 equivalent), an alkali metal chloride (sufficient for tetrachlorination), an alkali metal bromide (sufficient for tetrabromination), and Oxone® (10-20 equivalents) is finely ground in a mortar to obtain a homogeneous mixture.
-
The homogeneous mixture is then placed in an oven and heated to a temperature between 170-250°C for 8-16 hours.[9]
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is cooled and purified. Purification may involve techniques like recrystallization or column chromatography to isolate the desired 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the identification and purity assessment of D&C Red No. 27 and its potential impurities.
Experimental Protocol: HPLC Analysis
This protocol outlines a reverse-phase HPLC method for the analysis of D&C Red No. 27.[5][10]
Instrumentation & Materials:
-
HPLC system with a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector.[]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[5][10]
-
D&C Red No. 27 reference standard
-
Sample of D&C Red No. 27
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for MS-compatible applications.[5][10] The exact gradient or isocratic conditions will depend on the specific column and system used.
-
Standard Preparation: Prepare a stock solution of the D&C Red No. 27 reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the D&C Red No. 27 sample in the same solvent as the standard.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18.
-
Mobile Phase: Acetonitrile/Water with acidifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: DAD or PDA detector, monitoring at the wavelength of maximum absorbance for D&C Red No. 27.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the D&C Red No. 27 peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the reference standard. Quantify the amount of D&C Red No. 27 and any impurities by using the calibration curve.
Solubility Determination
The solubility of D&C Red No. 27 is a critical parameter for its formulation in various products.
Experimental Protocol: Solubility Testing
This protocol describes a general method for determining the solubility of a cosmetic pigment.
Materials:
-
D&C Red No. 27 sample
-
Various solvents (e.g., water, oils, organic solvents)
-
Vials or test tubes
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC
Procedure:
-
Add a known excess amount of D&C Red No. 27 to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of D&C Red No. 27 in the supernatant using a suitable analytical method, such as spectrophotometry (by measuring absorbance at the λmax) or HPLC with a calibration curve.
-
Express the solubility as g/L or mg/mL.
Stability Studies
The stability of D&C Red No. 27 under various conditions is crucial for ensuring the quality and shelf-life of the final product.
Experimental Protocol: Photostability Testing
This protocol is based on general guidelines for photostability testing of colorants.
Instrumentation & Materials:
-
Photostability chamber with a light source capable of emitting both visible and UVA radiation (e.g., Xenon lamp).
-
D&C Red No. 27 sample
-
Transparent containers (e.g., quartz cuvettes or petri dishes)
-
Dark control samples (wrapped in aluminum foil)
-
Spectrophotometer or HPLC
Procedure:
-
Place the D&C Red No. 27 sample in a transparent container.
-
Prepare a dark control sample by wrapping an identical sample in aluminum foil to protect it from light.
-
Expose both the sample and the dark control to a controlled light source in a photostability chamber for a specified duration or until a specified light exposure is reached.
-
At predetermined time intervals, withdraw samples and analyze them for any changes in color (using colorimetry), purity, and degradation products (using HPLC).
-
Compare the results of the exposed sample to the dark control to assess the extent of photodegradation.
Experimental Protocol: pH Stability Testing
This protocol describes a general method for assessing the pH stability of a dye.
Materials:
-
D&C Red No. 27 sample
-
Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Vials or test tubes
-
Water bath or incubator
-
Spectrophotometer or HPLC
Procedure:
-
Prepare solutions of D&C Red No. 27 in buffer solutions of different pH values.
-
Store the solutions at a constant temperature for a specified period.
-
At regular intervals, measure the color of the solutions using a spectrophotometer to check for any color change.
-
Analyze the solutions by HPLC to determine the extent of degradation of D&C Red No. 27 at each pH.
-
Plot the remaining concentration of D&C Red No. 27 against time for each pH to determine the stability profile.
This technical guide provides a foundational understanding of the chemical properties of D&C Red No. 27 and the experimental methodologies used to assess them. For specific applications, further validation and optimization of these protocols may be required.
References
- 1. 2',4',5',7'-TETRABROMO-3,4,5,6-TETRACHLOROFLUORESCEIN | 13473-26-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D&C Red 27 | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. hridhanchem.com [hridhanchem.com]
- 9. US7842826B2 - Process for synthesizing halogenated derivatives of fluorescein for use in the production of non-volatile memory devices - Google Patents [patents.google.com]
- 10. Separation of D&C Red 27 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. conference.pixel-online.net [conference.pixel-online.net]
